1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
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Overview
Description
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a methylene bridge
Mechanism of Action
Target of Action
The compound, also known as 1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]ethanone;oxalic acid, is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct activation . The exact mode of action of this compound depends on its specific targets and is a subject of ongoing research.
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell membrane integrity, and interfere with DNA replication . The specific pathways affected by this compound will depend on its targets and mode of action.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution. They also tend to have good thermal and chemical stability , which could affect their metabolism and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid or other suitable aldehydes. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative under basic conditions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the compound results in amines .
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as coordination polymers .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but with two imidazole rings.
2-Phenylbenzimidazole: Contains a phenyl group instead of a piperidine ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: Features an aniline group instead of a piperidine ring .
Uniqueness
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is unique due to its combination of a benzimidazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.C2H2O4/c1-12(19)17-8-6-13(7-9-17)10-18-11-16-14-4-2-3-5-15(14)18;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGIFTWVNWBGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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